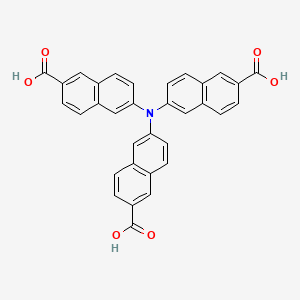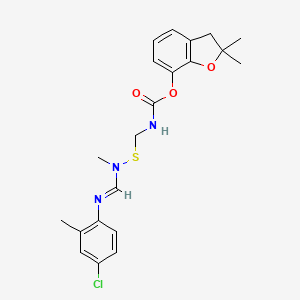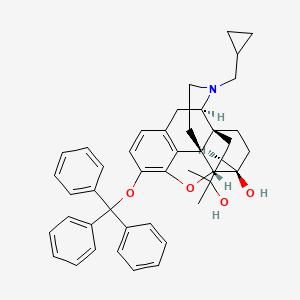
5-Methoxyindole-1-carbaldehyde diethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyindole-1-carbaldehyde diethyl acetal is a chemical compound with the molecular formula C14H19NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-1-carbaldehyde diethyl acetal typically involves the reaction of 5-methoxyindole-1-carbaldehyde with diethyl acetaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to maintain consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyindole-1-carbaldehyde diethyl acetal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can produce indole-1-carbaldehyde derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Methoxyindole-1-carbaldehyde diethyl acetal has several scientific research applications, including:
Chemistry: It serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.
Biology: The compound is used in the preparation of fluorescent neuroactive probes for brain imaging, aiding in the study of neurological functions.
Medicine: It is involved in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, which can be used in the treatment of various diseases.
Industry: The compound is utilized in the synthesis of imidazopyridines and imidazobenzothiazoles, which have applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
5-Methoxyindole-1-carbaldehyde diethyl acetal is similar to other indole derivatives, such as 5-methoxyindole-3-carboxaldehyde and various substituted indoles. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. The presence of the diethyl acetal group, in particular, provides specific chemical properties that differentiate it from other indole derivatives.
Comparison with Similar Compounds
5-Methoxyindole-3-carboxaldehyde
Various substituted indoles (e.g., 5-methoxyindole-2-carboxaldehyde, 5-methoxyindole-4-carboxaldehyde)
Imidazopyridines
Imidazobenzothiazoles
Is there anything specific you would like to know more about regarding this compound?
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-(diethoxymethyl)-5-methoxyindole |
InChI |
InChI=1S/C14H19NO3/c1-4-17-14(18-5-2)15-9-8-11-10-12(16-3)6-7-13(11)15/h6-10,14H,4-5H2,1-3H3 |
InChI Key |
GDJBQTBJMJKFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N1C=CC2=C1C=CC(=C2)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



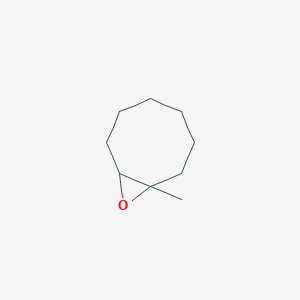
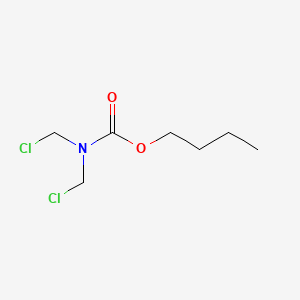
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
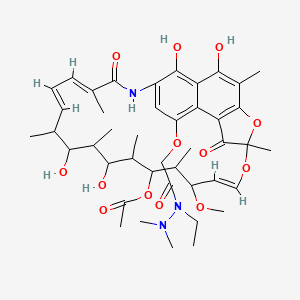

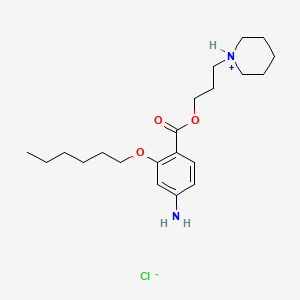
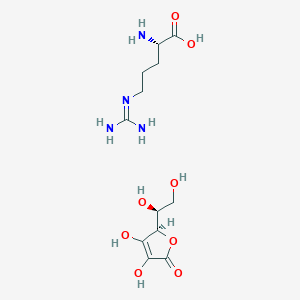
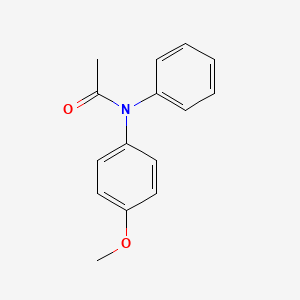
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)
